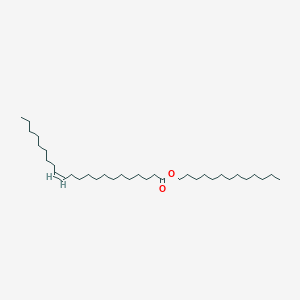
Tridecyl erucate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tridecyl erucate is a useful research compound. Its molecular formula is C35H68O2 and its molecular weight is 520.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cosmetic Applications
Tridecyl erucate is primarily utilized in the cosmetic industry due to its emollient properties. It serves several functions:
- Skin Conditioning Agent : this compound is effective in enhancing skin feel and moisture retention. Its ability to form a protective barrier on the skin helps prevent moisture loss, making it suitable for lotions and creams .
- Solubilizer : It acts as a solubilizing agent for various active ingredients in cosmetic formulations, improving their stability and efficacy. This is particularly beneficial for formulations that require the incorporation of oil-soluble compounds .
- Texture Enhancer : The compound contributes to the sensory attributes of cosmetic products, providing a smooth and non-greasy feel upon application .
Pharmaceutical Applications
In the pharmaceutical sector, this compound is explored for its potential as a drug delivery enhancer:
- Transdermal Drug Delivery : Research indicates that this compound can improve the permeation of drugs through the skin barrier. It has been studied as a penetration enhancer for various therapeutic agents, potentially increasing their bioavailability when applied topically .
- Formulation Component : Its compatibility with other excipients makes it a valuable component in topical formulations aimed at treating skin conditions or delivering systemic medications through transdermal patches .
Biocompatibility Studies
The biocompatibility of this compound is an area of ongoing research:
- Toxicological Assessments : Studies have shown that this compound exhibits low toxicity profiles in animal models, indicating its safety for use in consumer products .
- Potential in Biomedical Applications : Given its favorable biocompatibility, there is potential for this compound to be used in biomedical applications such as drug delivery systems or as a component in medical devices that come into contact with biological tissues .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to other similar compounds:
| Property/Application | This compound | Isopropyl Myristate | Ethylhexyl Palmitate |
|---|---|---|---|
| Skin Conditioning | Yes | Yes | Yes |
| Solubilizing Agent | Yes | Yes | Yes |
| Penetration Enhancer | Yes | Moderate | Low |
| Toxicity Profile | Low | Moderate | Low |
| Cosmetic Use | High | High | High |
Case Study 1: Skin Penetration Enhancement
A study conducted on the permeation of indomethacin through excised rat skin demonstrated that formulations containing this compound significantly enhanced drug absorption compared to control formulations without it. This suggests its potential utility in developing effective transdermal delivery systems .
Case Study 2: Cosmetic Formulation Stability
In a formulation study involving various emollients, this compound was found to improve the stability and sensory properties of moisturizing creams. The incorporation of this compound resulted in improved texture and user satisfaction during clinical trials .
Properties
CAS No. |
131154-74-0 |
|---|---|
Molecular Formula |
C35H68O2 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
tridecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h16-17H,3-15,18-34H2,1-2H3/b17-16- |
InChI Key |
BGNWQYFHLCCUTB-MSUUIHNZSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
131154-74-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















